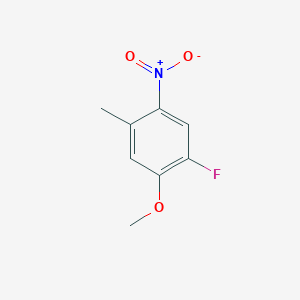

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-2-methoxy-4-methyl-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKWCMGHWIOMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 2 Methoxy 4 Methyl 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways of Fluoronitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a fundamental substitution reaction in organic chemistry wherein a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions occur on aromatic rings that are rendered electron-deficient, or electrophilic, by the presence of strong electron-withdrawing groups. masterorganicchemistry.com Aromatic rings are typically nucleophilic, but with the right substituents, they can undergo nucleophilic substitution. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, which is distinct from the SN1 and SN2 mechanisms observed in aliphatic systems. wikipedia.orgchemistrysteps.com Aryl halides are not susceptible to a classic backside SN2 attack due to the steric hindrance of the benzene (B151609) ring and the planar geometry of the sp2-hybridized carbon atom. wikipedia.org

For the reaction to proceed efficiently, certain conditions must be met. The aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group present on the ring. chemistrysteps.com Fluoronitrobenzenes are classic substrates for SNAr reactions because the fluorine atom, despite its strong carbon-fluorine bond, acts as an excellent leaving group in this context, and the nitro group provides the necessary activation. masterorganicchemistry.com The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate. masterorganicchemistry.comamazonaws.com Consequently, the leaving group's ability to stabilize the transition state and the intermediate through its own electronegativity is more important than its ability to leave as an anion. This results in an unusual reactivity order for halogens as leaving groups in SNAr reactions: F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.orgmasterorganicchemistry.com

The reactivity of an aromatic ring towards nucleophilic attack is profoundly influenced by the electronic and steric properties of its substituents. In the case of 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene, the interplay between the four different substituents dictates the molecule's susceptibility to SNAr reactions.

Electronic Effects : Substituents are classified as either activating or deactivating based on their ability to withdraw or donate electron density from the ring. Activating groups for SNAr are electron-withdrawing, as they decrease the electron density of the ring, making it more electrophilic and stabilizing the negatively charged intermediate formed during the reaction. masterorganicchemistry.comamazonaws.com

Nitro Group (-NO₂) : This is a powerful activating group due to its strong electron-withdrawing nature through both inductive and resonance effects. wikipedia.orgchemistrysteps.com

Fluoro Group (-F) : The fluorine atom is highly electronegative, withdrawing electron density inductively. This effect activates the ring for nucleophilic attack, contributing to the reason why fluoroarenes are often more reactive in SNAr than other haloarenes. masterorganicchemistry.com

Methyl Group (-CH₃) : This is a weakly electron-donating group through induction and hyperconjugation.

Table 1: Influence of Substituents on SNAr Reactivity of this compound This table is interactive and can be sorted by clicking on the column headers.

| Substituent | Position Relative to -F | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Impact on SNAr |

|---|---|---|---|---|

| -NO₂ | meta | Strongly Withdrawing | Strongly Withdrawing | Strong Activation |

| -OCH₃ | ortho | Withdrawing | Donating | Ambivalent/Slight Deactivation |

| -CH₃ | meta | Donating | N/A (Hyperconjugation) | Weak Deactivation |

| -F | N/A | Strongly Withdrawing | Weakly Donating | Leaving Group/Activation |

The presence of a nitro group, particularly when positioned ortho or para to the leaving group, is crucial for activating an aromatic ring towards SNAr. chemistrysteps.combyjus.com This activation stems from the nitro group's potent ability to withdraw electron density from the ring, which serves two main purposes. First, it reduces the electron density of the aromatic π-system, making the ring more susceptible to attack by a nucleophile. youtube.com Second, and more importantly, it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com

The textbook mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.orgacs.org

Addition : The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), leading to the formation of a tetrahedral, non-aromatic, resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step because it involves the loss of aromaticity. wikipedia.orgmasterorganicchemistry.com

Elimination : The leaving group departs, and the aromaticity of the ring is restored. This step is usually fast. wikipedia.org

However, recent experimental and computational studies have provided evidence for a concerted (cSNAr) mechanism for some nucleophilic aromatic substitutions. acs.orgresearchgate.net In a concerted pathway, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, proceeding through a single transition state without a discrete Meisenheimer intermediate. researchgate.net

The choice between a stepwise and concerted mechanism exists on a continuum. researchgate.net The stepwise addition-elimination pathway is favored in systems where the Meisenheimer intermediate is highly stabilized. This is common for substrates with multiple, strong electron-withdrawing groups (like nitro groups) and relatively poor leaving groups (like fluoride (B91410) or alkoxides), as these factors combine to lower the energy of the intermediate. researchgate.netnih.gov Conversely, the concerted mechanism becomes more prevalent for less-activated aromatic systems, where the potential Meisenheimer complex would be too high in energy to exist as a true intermediate and instead represents the transition state. wikipedia.orgresearchgate.net For a highly activated substrate like a fluoronitrobenzene, the addition-elimination mechanism via a stable Meisenheimer complex is the generally accepted and more likely pathway. researchgate.netnih.gov

The Meisenheimer complex is the key reactive intermediate in the stepwise SNAr pathway. wikipedia.org It is a 1:1 adduct formed between an electron-poor arene and a nucleophile. wikipedia.org The formation of this complex involves the attack of the nucleophile on the electrophilic ring, which temporarily disrupts the ring's aromaticity and rehybridizes the ipso-carbon from sp2 to sp3. libretexts.org

The stability of the Meisenheimer complex is paramount to the facility of the SNAr reaction. amazonaws.com This stability is derived from the delocalization of the negative charge across the π-system and, more significantly, onto any electron-withdrawing substituents. libretexts.org In systems containing nitro groups ortho or para to the site of attack, the negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a major stabilizing factor. wikipedia.orglibretexts.org While stable Meisenheimer complexes can sometimes be isolated, particularly from highly electron-deficient arenes like trinitrobenzene, they are typically transient intermediates. masterorganicchemistry.comwikipedia.org The complex formed from this compound and a nucleophile would be stabilized by the inductive effect of the fluorine and the powerful resonance and inductive effects of the nitro group, which delocalizes the anionic charge.

Regioselectivity in SNAr reactions is generally straightforward: the nucleophile substitutes the leaving group at the ipso-carbon. amazonaws.com The reaction's position is dictated by the presence of the leaving group and the activating substituents. In polysubstituted benzenes, the nucleophile will attack the carbon atom attached to the best leaving group that is also activated by electron-withdrawing groups. In this compound, the fluorine atom is the designated leaving group, and the ring is sufficiently activated by the nitro group for substitution to occur at the C-1 position.

Vicarious Nucleophilic Substitution of Hydrogen (SNAr-H) in Halonitroarenes

Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a distinct type of nucleophilic aromatic substitution where a hydrogen atom, rather than a conventional leaving group like a halide, is replaced. wikipedia.org This reaction provides a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. organic-chemistry.org The VNS reaction typically involves a carbanion that possesses a leaving group on the nucleophilic carbon atom. wikipedia.orgorganic-chemistry.org

The mechanism proceeds as follows:

Addition : The carbanion adds to an electron-deficient ring, usually at a position ortho or para to a nitro group, forming an anionic σ-adduct (a type of Meisenheimer complex). organic-chemistry.orgkuleuven.be It is known that nucleophiles often add faster to C-H positions than to positions bearing a halogen. chimia.ch

Elimination : A base induces β-elimination of HX (where X is the leaving group from the original nucleophile), forming a new double bond. kuleuven.be

Protonation : A final workup with acid protonates the resulting carbanion to restore aromaticity and yield the substituted product. organic-chemistry.org

In halonitroarenes, VNS can compete with the standard SNAr of the halogen. organic-chemistry.org However, VNS is often faster than the substitution of a halogen, with the notable exception of fluoro-substituted nitroarenes, where the high reactivity of fluoride as a leaving group in SNAr can make the conventional pathway competitive or dominant. organic-chemistry.org For this compound, a VNS reaction could potentially occur at the C-6 position, which is ortho to the activating nitro group. The outcome of a reaction with a VNS-type nucleophile would depend on the specific reaction conditions, the nucleophile used, and the relative rates of VNS versus SNAr of the fluorine atom. kuleuven.bechimia.ch

Table 2: Comparison of SNAr and VNS Pathways for Halonitroarenes This table is interactive and can be sorted by clicking on the column headers.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Vicarious Nucleophilic Substitution (VNS) |

|---|---|---|

| Atom Replaced | Halogen or other good leaving group | Hydrogen |

| Nucleophile | Standard nucleophiles (e.g., -OH, -OR, R₂NH) | Carbanion with a leaving group (e.g., CH₂(Cl)SO₂Ph) |

| Key Intermediate | Meisenheimer complex (σX-adduct) | Anionic σH-adduct |

| Final Step | Expulsion of leaving group anion (e.g., F⁻) | Base-induced β-elimination followed by protonation |

| Common Substrates | Activated aryl halides | Nitroarenes, electrophilic heterocycles |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dinitrochlorobenzene |

| 4-bromonitrobenzene |

| 4-nitromethoxybenzene |

| Benzene |

| Chlorobenzene |

| Dinitrochlorobenzene |

| Fluoronitrobenzene |

| Toluene |

| Trinitroanisole |

Comparative Analysis of SNAr-X versus SNAr-H Mechanistic Outcomes

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings. This reaction can proceed via two main mechanisms: SNAr-X, involving the displacement of a leaving group (X), and SNAr-H, where a hydrogen atom is substituted.

In the case of this compound, the nitro group strongly activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. Both the fluorine and the methoxy (B1213986) group are positioned ortho to the nitro group, making them potential leaving groups for an SNAr-X reaction. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which facilitates the initial nucleophilic attack and stabilizes the intermediate, and the stability of the resulting fluoride ion.

Conversely, SNAr-H reactions are generally less common and require specific conditions, often involving an oxidant to remove the hydride ion or proceeding through a radical mechanism. science.gov For this substrate, the positions available for SNAr-H are sterically hindered and less electronically favorable compared to the positions bearing leaving groups. Therefore, the SNAr-X pathway, specifically the displacement of the fluoride, is the overwhelmingly favored mechanistic outcome.

| Feature | SNAr-X Pathway | SNAr-H Pathway |

|---|---|---|

| Leaving Group | Fluoride (F-) or Methoxide (CH3O-) | Hydride (H-) |

| Most Likely Position | C1 (displacement of Fluorine) | C6 or C3 |

| Reaction Conditions | Standard nucleophilic conditions (e.g., alkoxides, amines) | Requires strong nucleophiles and often an oxidizing agent |

| Relative Feasibility | Highly favored due to activation by NO2 group and presence of a good leaving group (F) | Highly disfavored; poor leaving group and less favorable electronic/steric factors |

Kinetic and Thermodynamic Factors Governing Reaction Direction

The direction of SNAr reactions is governed by both kinetic and thermodynamic factors. The rate-determining step is typically the formation of the negatively charged cyclohexadienyl intermediate, known as a Meisenheimer complex. nih.gov The stability of this intermediate is paramount.

Kinetic Control : The rate of reaction is influenced by the activation energy required to form the Meisenheimer intermediate. The powerful electron-withdrawing nitro group is essential for stabilizing the negative charge of this intermediate through resonance. The attack of a nucleophile at C1 (leading to fluorine substitution) is kinetically favored because fluorine's high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic. Furthermore, fluoride is a much better leaving group than methoxide, leading to a lower activation energy for the subsequent rearomatization step.

Thermodynamic Control : SNAr reactions with good leaving groups like fluoride are generally exothermic and effectively irreversible. The products formed are significantly more stable than the reactants, providing a strong thermodynamic driving force. Displacement of the fluoride ion is thermodynamically more favorable than displacement of the methoxide ion because fluoride is a weaker base and thus a more stable leaving group.

| Factor | Attack at C1 (Displacing F) | Attack at C2 (Displacing OCH3) |

|---|---|---|

| Leaving Group Ability | Excellent (F- is a weak base) | Poor (CH3O- is a strong base) |

| Intermediate Stability | Highly stabilized by ortho-NO2 group | Highly stabilized by ortho-NO2 group |

| Kinetic Favorability | High | Low |

| Thermodynamic Favorability | High | Low |

Electrophilic Aromatic Substitution Reactions on Activated and Deactivated Positions

Electrophilic Aromatic Substitution (EAS) on the this compound ring is challenging due to the presence of the strongly deactivating nitro group. stackexchange.com The outcome of EAS reactions is determined by the cumulative directing effects of all substituents. masterorganicchemistry.com

Activating Groups : The methoxy (-OCH3) and methyl (-CH3) groups are activating and direct incoming electrophiles to the ortho and para positions.

Deactivating Groups : The nitro (-NO2) group is a strong deactivator and a meta-director. The fluoro (-F) group is a deactivator due to its inductive effect but is an ortho, para-director due to resonance.

The only unsubstituted position on the ring is C6. Analyzing the directing effects for this position:

It is ortho to the activating methoxy group.

It is ortho to the activating methyl group.

It is meta to the deactivating nitro group.

It is meta to the deactivating fluoro group.

Advanced Reduction Chemistry of the Nitro Group in Multi-Substituted Arenes

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a route to valuable aniline (B41778) derivatives.

Chemoselective Reduction to Amino Derivatives

A key aspect of this transformation is chemoselectivity—the ability to reduce the nitro group while leaving other functional groups, such as the fluoro, methoxy, and methyl substituents, intact. A variety of methods are available for the chemoselective reduction of nitroarenes. organic-chemistry.org

Commonly used reagents include:

Metals in Acid : Systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are classic reagents for this reduction. scispace.com

Catalytic Hydrogenation : This is one of the most common and clean methods, typically employing hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2).

Transfer Hydrogenation : Reagents like hydrazine or ammonium (B1175870) formate can be used as the hydrogen source in the presence of a catalyst (e.g., Pd/C).

These methods are generally effective at selectively reducing the nitro group without causing defluorination or cleavage of the ether linkage. The successful reduction of the nitro group in this compound would yield 4-fluoro-5-methoxy-2-methylaniline. The selective reduction of a nitro group in the similarly substituted 2-Fluoro-4-Nitroanisole has been demonstrated. chemrxiv.org

Heterogeneous and Homogeneous Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation can be performed using either heterogeneous or homogeneous catalysts, each with distinct characteristics. rsc.org

Heterogeneous Catalysis : This involves a solid catalyst (e.g., Pd/C, Raney Nickel) in a liquid or gas phase reaction mixture. nih.gov These catalysts are highly active, robust, and easily separated from the reaction mixture, making them suitable for industrial applications. nih.gov The reaction mechanism is complex and occurs on the catalyst surface, generally proceeding through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. orientjchem.org

Homogeneous Catalysis : This uses a catalyst that is soluble in the reaction medium, often a metal complex like those of rhodium or ruthenium. researchgate.net Homogeneous catalysts can offer higher selectivity and operate under milder conditions. However, their separation from the product can be more challenging. rsc.org

| Feature | Heterogeneous Catalysis (e.g., H2/Pd/C) | Homogeneous Catalysis (e.g., Rh-complex) |

|---|---|---|

| Catalyst State | Solid | Soluble in reaction medium |

| Reaction Conditions | Often requires higher temperatures and pressures | Typically milder conditions |

| Selectivity | Good to excellent chemoselectivity | Potentially higher selectivity |

| Catalyst Separation | Simple (filtration) | Often complex and difficult |

| Industrial Application | Widespread | Less common due to separation issues |

Radical Reaction Pathways Involving Nitro-Containing Aromatic Compounds

Nitroaromatic compounds are capable of participating in radical reactions, primarily through the acceptance of a single electron to form a nitro radical anion. nih.govnih.gov This reactivity is central to their electrochemical properties and some biological mechanisms. dtic.mil

The formation of the this compound radical anion can be achieved via a single-electron transfer (SET) from a suitable electron donor, such as certain anionic organic bases or through electrochemical reduction. acs.orgchemrxiv.org This radical anion is a key intermediate in the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. In an SRN1 reaction, the radical anion could, in principle, eject a leaving group (like fluoride) to form an aryl radical, which then reacts with a nucleophile. However, for electron-deficient arenes with good leaving groups like this one, the SNAr pathway is typically much faster and more efficient than the SRN1 pathway.

The stepwise single-electron reduction of the nitro group itself is also a fundamental radical process. The initial one-electron reduction yields the nitro radical anion, which can be further reduced to the nitroso compound, then to a hydroxylamine, and finally to the amine. dtic.mil These radical intermediates can be highly reactive and may participate in side reactions if not rapidly converted to the subsequent product. nih.gov

Formation and Reactivity of Nitro Radical Anions

The nitro group is a prominent electrophore, readily accepting an electron to form a nitro radical anion. This process can be initiated through various means, including electrochemical reduction or photo-induced electron transfer. The stability and subsequent reaction pathways of the resulting radical anion are profoundly influenced by the nature and position of other substituents on the aromatic ring.

In the case of this compound, the potent electron-withdrawing character of the nitro group makes it the primary site for electron acceptance. The formation of the radical anion, [this compound]•−, is a reversible one-electron process. The potential at which this reduction occurs is sensitive to the electronic environment. The presence of the electron-withdrawing fluorine atom is expected to facilitate the reduction by stabilizing the resulting negative charge. Conversely, the electron-donating methoxy and methyl groups may slightly counteract this effect.

The fate of the generated nitro radical anion is diverse. Common reaction pathways for such species include:

Further Reduction: The radical anion can accept a second electron to form a dianion, which is a precursor to the corresponding nitroso compound upon protonation and loss of water.

Dimerization: Two radical anions can couple to form a dimeric species.

Fragmentation: In certain cases, particularly with appropriate leaving groups, the radical anion can undergo fragmentation. For instance, nucleophilic aromatic substitution can be initiated by the formation of a nitro radical anion, a process known as SRN1 (substitution, nucleophilic, radical-unimolecular).

The table below summarizes the general electrochemical properties of substituted nitroaromatic compounds, providing a basis for estimating the behavior of this compound.

| Substituent Effect on Nitrobenzene (B124822) | Typical Reduction Potential (V vs. SCE) in Aprotic Solvents | Influence on Radical Anion Stability |

| Strong Electron-Withdrawing Group (e.g., -CN, -CF₃) | Less Negative | Increased Stability |

| Weak Electron-Withdrawing Group (e.g., -Cl, -F) | Slightly Less Negative | Moderately Increased Stability |

| No Substituent | Baseline | Reference Stability |

| Weak Electron-Donating Group (e.g., -CH₃) | Slightly More Negative | Moderately Decreased Stability |

| Strong Electron-Donating Group (e.g., -OCH₃, -NH₂) | More Negative | Decreased Stability |

This table presents generalized data for illustrative purposes. Actual values for this compound would require experimental determination.

Radical Functionalization and Coupling Reactions

The presence of a fluorine atom on the aromatic ring of this compound opens avenues for various radical functionalization and cross-coupling reactions. While the C-F bond is strong, under appropriate catalytic conditions, it can be activated for C-C and C-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions are powerful tools for such transformations.

Given the structure of this compound, several coupling reactions could be envisioned for its functionalization:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl fluoride with a boronic acid or ester in the presence of a palladium catalyst and a base. This would enable the introduction of a new aryl or vinyl group at the position of the fluorine atom.

Sonogashira Coupling: The coupling of the aryl fluoride with a terminal alkyne, catalyzed by palladium and copper(I), would introduce an alkynyl moiety onto the aromatic ring.

Heck Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl fluoride with an alkene, leading to the formation of a substituted alkene.

Stille Coupling: The reaction with an organostannane reagent in the presence of a palladium catalyst could also be employed for C-C bond formation.

The efficiency of these reactions would depend on the choice of catalyst, ligands, base, and solvent. The electronic nature of the substituents on this compound would play a crucial role. The electron-withdrawing nitro group would activate the ring towards nucleophilic attack, which is a key step in some catalytic cycles, but could also influence the oxidative addition step. The steric hindrance from the adjacent methoxy group might also affect the reaction kinetics.

The following table provides a hypothetical overview of potential cross-coupling reactions for the functionalization of this compound.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | 2-Aryl-1-methoxy-5-methyl-4-nitrobenzene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 2-(Alkynyl)-1-methoxy-5-methyl-4-nitrobenzene |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 2-(Alkenyl)-1-methoxy-5-methyl-4-nitrobenzene |

| Stille | Organostannane | Pd(PPh₃)₄ | 2-(Aryl/Vinyl)-1-methoxy-5-methyl-4-nitrobenzene |

This table is illustrative and presents potential reaction schemes. The feasibility and outcome of these reactions would need to be confirmed experimentally.

Spectroscopic Data for this compound Not Publicly Available

Following an extensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific chemical compound This compound is not available in publicly accessible sources. As a result, it is not possible to provide the in-depth analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR/Raman) characteristics as requested.

The generation of a scientifically accurate article requires precise, experimentally determined data for the compound . This includes:

¹H, ¹³C, and ¹⁹F NMR: Chemical shifts (δ), coupling constants (J), and through-bond/through-space correlations.

High-Resolution Mass Spectrometry (HRMS): Exact mass for molecular formula confirmation.

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns to elucidate the molecular structure.

Infrared (IR) and Raman Spectroscopy: Vibrational frequencies corresponding to specific functional groups and bond types.

While spectroscopic information is available for various isomers and structurally related compounds—such as 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (CAS 314298-13-0), 1-Fluoro-2-methoxy-4-nitrobenzene (CAS 454-16-0), and 1-Fluoro-2-methyl-4-nitrobenzene (CAS 455-88-9)—this data is not applicable to this compound. The precise arrangement of the fluoro, methoxy, methyl, and nitro functional groups on the benzene ring uniquely influences the spectroscopic properties of each isomer. Using data from a different compound would result in a scientifically inaccurate and misleading analysis.

Therefore, without access to published research detailing the synthesis and characterization of this compound, the advanced spectroscopic characterization and structural elucidation cannot be completed.

An article on the advanced spectroscopic and crystallographic characterization of This compound cannot be generated at this time.

A thorough search of scientific databases and publicly available information has revealed a significant lack of detailed experimental data for this specific compound. While the molecule is listed in chemical supplier catalogs, published research detailing its spectroscopic and crystallographic properties as required by the requested outline could not be located.

Specifically, there is no available data for:

Vibrational Modes and Intermolecular Interactions (FTIR/Raman)

X-ray Crystallographic Data , including bond lengths, bond angles, and crystal packing

Advanced Spectroscopic Data (UV-Vis, EPR)

Generating an article that adheres to the user's strict outline and requirements for detailed, scientifically accurate research findings is not possible without these foundational experimental results. Creating content would require speculation or the use of data from related but distinct molecules, which would be scientifically inaccurate and violate the core instructions of the request.

Computational Chemistry and Theoretical Modeling of 1 Fluoro 2 Methoxy 4 Methyl 5 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. It is instrumental in predicting the reactivity of complex organic compounds such as 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene. DFT calculations allow for a detailed exploration of the molecule's behavior in chemical reactions.

Elucidation of Reaction Mechanisms, Energy Profiles, and Transition States

DFT calculations are pivotal in mapping the potential energy surface of a reaction involving this compound. This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given reaction pathway can be constructed.

For substituted nitrobenzenes, electrophilic aromatic substitution is a key reaction class. The directing effects of the substituents (fluoro, methoxy (B1213986), methyl, and nitro groups) determine the regioselectivity of such reactions. The nitro group, being a strong deactivating group, directs incoming electrophiles to the meta-position relative to itself. Conversely, the methoxy and methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating yet ortho-, para-directing. The interplay of these electronic and steric effects in this compound makes theoretical calculations essential for predicting the most likely sites of electrophilic attack.

A theoretical study on the nitration of nitrobenzene (B124822), for instance, has shown that the meta-substitution pathway has a lower activation energy compared to ortho-substitution, which is attributed to the destabilization of the positive charge in the intermediate by the electron-withdrawing nitro group at the ortho position. ijrti.org Similar principles would govern the reactivity of this compound, although the presence of multiple substituents complicates the energy landscape.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Electrophile) | 0 |

| 2 | Transition State 1 | ΔG‡ (ortho/meta/para) |

| 3 | Sigma Complex (Intermediate) | ΔG (ortho/meta/para) |

| 4 | Transition State 2 | ΔG‡' (ortho/meta/para) |

| 5 | Products | ΔG (reaction) |

This table is illustrative. Actual values would require specific DFT calculations for a defined reaction.

Analysis of Aromaticity Indices and Their Modulation During Chemical Transformations

Aromaticity is a fundamental concept in organic chemistry, and its quantification is crucial for understanding the stability and reactivity of cyclic conjugated systems. DFT calculations can be used to compute various aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index is based on the analysis of bond lengths, where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system. For this compound, the substituents will induce some degree of bond length alternation, leading to a HOMA value slightly less than 1. During a chemical transformation, such as an addition reaction that disrupts the cyclic conjugation, the HOMA value of the benzene (B151609) ring would be expected to decrease significantly in the intermediate state.

NICS values, on the other hand, are calculated at the center of the ring (NICS(0)) or above the ring plane (e.g., NICS(1)) and are based on the magnetic shielding of a probe nucleus. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

The substituents on this compound will modulate the aromaticity of the benzene ring. The electron-withdrawing nitro group tends to decrease the aromatic character, while the electron-donating methoxy and methyl groups can enhance it. The fluorine atom's effect is more complex due to the balance of its inductive withdrawal and mesomeric donation.

| Aromaticity Index | Expected Value for this compound | Expected Change in Intermediate of Electrophilic Addition |

| HOMA | Slightly < 1 | Significant decrease |

| NICS(0) | Negative | Becomes less negative or positive |

| NICS(1) | Negative | Becomes less negative or positive |

These are expected trends based on established principles of aromaticity and substituent effects.

Conformational Landscape Analysis of Methoxy and Nitro Groups

DFT calculations can be used to perform a conformational analysis by systematically rotating the C-O bond of the methoxy group and the C-N bond of the nitro group and calculating the energy at each step. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

For the methoxy group, the most stable conformation is typically planar with the methyl group pointing away from the adjacent substituent to minimize steric hindrance. In the case of the nitro group, steric crowding with adjacent substituents can cause it to twist out of the plane of the benzene ring. This twisting can reduce the resonance interaction between the nitro group and the ring, which in turn affects the electronic properties of the molecule. Computational studies on dinitrobenzene have highlighted the importance of steric hindrance and bond hybridization in determining the conformational energies of the isomers as the nitro groups rotate. researchgate.net

Quantum Molecular Descriptors for Quantitative Structure-Reactivity Relationships

Quantum molecular descriptors are numerical values derived from the quantum mechanical wavefunction of a molecule that encode information about its structure and electronic properties. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to develop predictive models for biological activity, toxicity, or physicochemical properties.

Electrophilicity and Nucleophilicity Indices for Predicting Reaction Sites

Electrophilicity and nucleophilicity are key concepts in understanding chemical reactivity. DFT-based conceptual DFT provides a framework for quantifying these properties. The global electrophilicity index (ω), introduced by Parr, is a measure of the stabilization in energy when a system acquires an additional electronic charge from the environment. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η).

Electronic Chemical Potential (μ): Approximated as the average of the HOMO and LUMO energies (μ ≈ (E_HOMO + E_LUMO) / 2).

Chemical Hardness (η): Approximated as the difference between the LUMO and HOMO energies (η ≈ E_LUMO - E_HOMO).

Global Electrophilicity Index (ω): ω = μ² / (2η).

A higher value of ω indicates a greater electrophilic character. The local electrophilicity or nucleophilicity can be predicted using Fukui functions, which indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. This allows for the identification of the most probable sites for nucleophilic or electrophilic attack. For this compound, the carbon atoms of the benzene ring will have different local electrophilicity and nucleophilicity values, which will be influenced by the attached substituents.

Hyperpolarizability and Other Descriptors for Electronic Response

Hyperpolarizability is a measure of the nonlinear optical (NLO) response of a molecule to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations are a reliable tool for predicting the hyperpolarizability of molecules.

The first hyperpolarizability (β) is a tensor quantity, and its total magnitude (β_tot) is often reported. Large values of β are typically associated with molecules that have strong electron-donating and electron-withdrawing groups connected through a π-conjugated system, leading to a significant intramolecular charge transfer. In this compound, the methoxy and methyl groups act as donors, while the nitro group is a strong acceptor, and the benzene ring provides the conjugated path. This combination suggests that the molecule may exhibit a notable NLO response. A computational study on 4-methyl-3-nitrobenzoic acid, a molecule with a similar donor-acceptor framework, demonstrated that its first hyperpolarizability was significantly greater than that of urea, a standard NLO material. scirp.org

| Descriptor | Significance | Expected Nature for this compound |

| Dipole Moment (μ) | Molecular polarity | Non-zero due to the asymmetrical arrangement of polar groups. |

| Polarizability (α) | Deformability of electron cloud | Moderate, influenced by the aromatic system. |

| First Hyperpolarizability (β) | Nonlinear optical response | Potentially significant due to donor-acceptor substitution. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering deep insights into the dynamic behavior of this compound and the profound influence of its surrounding environment. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the conformational landscape, intermolecular interactions, and the effect of solvents on the compound's behavior.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often surrounded by a chosen solvent, such as water, methanol, or a nonpolar solvent like hexane. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. Through the simulation, one can track the trajectory of each atom over time, revealing intricate details of molecular motion.

Dynamic Behavior:

Solvent Effects:

The choice of solvent can dramatically alter the behavior of this compound. In polar solvents, dipole-dipole interactions and the potential for hydrogen bonding with the nitro and methoxy groups would significantly influence the conformational equilibrium and solvation shell structure. nih.govacs.org Nonpolar solvents, on the other hand, would lead to different conformational preferences driven by weaker van der Waals forces. MD simulations can quantify these solvent effects by calculating properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute.

Below is a hypothetical data table illustrating the kind of results that could be obtained from MD simulations of this compound in different solvents.

Table 1: Simulated Solvent Effects on this compound

| Solvent | Dielectric Constant | Average Dipole Moment (Debye) | C-N Torsional Angle (degrees) | Solvation Free Energy (kcal/mol) |

|---|---|---|---|---|

| Water | 78.4 | 5.2 | 25 ± 5 | -12.5 |

| Methanol | 32.7 | 4.8 | 20 ± 8 | -10.2 |

| Acetonitrile (B52724) | 37.5 | 4.9 | 22 ± 7 | -9.8 |

This table is illustrative and contains hypothetical data based on typical results for similar molecules.

Machine Learning and Artificial Intelligence Integration for Predictive Organic Chemistry

Machine learning (ML) and artificial intelligence (AI) are revolutionizing predictive chemistry by enabling the rapid and accurate estimation of molecular properties without the need for extensive laboratory experiments. nih.gov For this compound, ML models can be trained on large datasets of known compounds to predict a wide range of properties, from physicochemical characteristics to biological activity and toxicity.

The general workflow for applying ML to predict the properties of this compound would involve:

Data Collection: Assembling a dataset of diverse nitroaromatic compounds with experimentally determined values for the property of interest (e.g., toxicity, solubility).

Descriptor Calculation: For each molecule in the dataset, a set of numerical features, known as molecular descriptors, are calculated. These can include constitutional, topological, geometric, and quantum chemical descriptors. semanticscholar.org

Model Training: An ML algorithm, such as random forest, support vector machines, or a neural network, is trained on the dataset to learn the relationship between the molecular descriptors and the target property. nih.gov

Prediction: The trained model can then be used to predict the property for new or untested compounds like this compound by calculating its descriptors and feeding them into the model.

Predictive Models for Nitroaromatic Compounds:

Quantitative Structure-Activity Relationship (QSAR) is a well-established field that utilizes ML to predict the biological activity or toxicity of chemicals. semanticscholar.orgnih.gov For nitroaromatic compounds, QSAR models have been successfully developed to predict endpoints such as mutagenicity and aquatic toxicity. mdpi.comjournament.com These models often find that descriptors related to the electronic properties of the nitro group, hydrophobicity (logP), and molecular size are critical for accurate predictions.

Below is a hypothetical QSAR model for predicting the toxicity of nitroaromatic compounds, which could be applied to this compound.

Table 2: Hypothetical QSAR Model for Toxicity Prediction of Nitroaromatic Compounds

| Descriptor | Description | Coefficient | Value for this compound (Estimated) |

|---|---|---|---|

| logP | Octanol-water partition coefficient | 0.65 | 2.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 | -2.1 eV |

| qN(NO2) | Partial charge on the nitrogen of the nitro group | 3.5 | 0.45 |

| Predicted Toxicity (-log LC50) | - | - | Calculated Value |

This table is illustrative. The equation for predicted toxicity would be a linear combination of the descriptors and their coefficients. The values for the target compound are estimated for demonstrative purposes.

The integration of AI and ML in organic chemistry provides powerful tools for hypothesis testing, lead optimization in drug discovery, and risk assessment for environmental contaminants. acs.orgchemrxiv.org For this compound, these predictive models can guide experimental work and provide valuable insights into its potential applications and hazards.

Advanced Derivatization Strategies and Synthetic Transformations

Comprehensive Functional Group Interconversions of Fluoro, Methoxy (B1213986), Methyl, and Nitro Moieties

The individual functional groups of 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene can be selectively manipulated to yield a diverse range of derivatives. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire aromatic system, activating the ring for certain transformations while directing the course of others.

The nitro group is arguably the most versatile functional handle on the molecule, serving as a precursor to several other nitrogen-containing functionalities. Its reduction is a key transformation, with the final product depending heavily on the choice of reagents and reaction conditions.

Reduction to Amino Group: The most common transformation is the reduction of the nitro group to a primary amine, yielding 4-fluoro-2-methoxy-5-methylaniline (B1628711). This reaction is a critical step for introducing a potent nucleophilic and directing group, paving the way for further derivatization, such as diazotization or heterocycle formation. A variety of methods can achieve this transformation with high efficiency. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and effective method. google.com Chemical reduction methods are also widely employed, utilizing reagents such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl), or iron powder in acidic media (Fe/HCl). chemrxiv.org For substrates with multiple reducible groups, selective reagents are crucial. Systems like iron powder with ammonium (B1175870) chloride can offer good selectivity for the nitro group. chemrxiv.org

Formation of Hydroxylamino and Azoxy Intermediates: The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine (B1172632) intermediates. chemrxiv.org While often transient, the N-phenylhydroxylamine derivative can sometimes be isolated under carefully controlled reduction conditions, for instance, using zinc dust in a neutral aqueous solution of ammonium chloride.

The condensation of the intermediate nitroso and hydroxylamine species leads to the formation of an azoxy linkage. researchgate.net Symmetrical azoxy compounds can be synthesized directly from nitroarenes using various methodologies, including photochemical methods or specific reducing agents. researchgate.netrsc.org For instance, the reaction of a substituted nitrobenzene (B124822) in the presence of a reducing agent like sodium arsenite or under specific photochemical conditions can yield the corresponding azoxybenzene (B3421426) derivative. researchgate.net This transformation provides a pathway to dimeric structures with unique electronic and geometric properties.

| Transformation | Reagents and Conditions | Product |

| Nitro to Amino | H₂, Raney Ni, Methanol | 4-Fluoro-2-methoxy-5-methylaniline |

| Nitro to Amino | Fe / NH₄Cl, Ethanol/Water | 4-Fluoro-2-methoxy-5-methylaniline |

| Nitro to Hydroxylamino | Zn / NH₄Cl, Water (controlled) | 1-Fluoro-2-methoxy-4-methyl-5-(hydroxylamino)benzene |

| Nitro to Azoxy | Photochemical irradiation or specific reducing agents (e.g., Na₃AsO₃) | Bis(4-fluoro-2-methoxy-5-methylphenyl)diazene oxide |

The methoxy group, an electron-donating moiety, can be cleaved to reveal a hydroxyl group, a valuable precursor for synthesizing esters, ethers, and phenols with altered biological activities or physical properties. The demethylation of aryl methyl ethers is a standard transformation, though the presence of an electron-withdrawing nitro group on the ring can make the reaction more challenging by deactivating the ring towards electrophilic attack on the oxygen atom. rsc.org

Strong ether-cleaving reagents are typically required. Boron tribromide (BBr₃) is a highly effective, albeit harsh, reagent for this purpose, proceeding via a complex that is subsequently hydrolyzed. researchgate.net Another classical method involves heating with strong mineral acids like hydrobromic acid (HBr). The choice of reagent must consider potential side reactions with other functional groups on the ring.

| Transformation | Reagents and Conditions | Product |

| Methoxy to Hydroxyl | Boron tribromide (BBr₃) in CH₂Cl₂ followed by H₂O quench | 5-Fluoro-4-methyl-2-nitrophenol |

| Methoxy to Hydroxyl | Concentrated Hydrobromic Acid (HBr), heat | 5-Fluoro-4-methyl-2-nitrophenol |

The benzylic methyl group is susceptible to oxidation and halogenation, providing access to carboxylic acid and halomethyl derivatives, respectively. These transformations introduce new reactive sites for further synthetic elaboration.

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid group, yielding 2-fluoro-3-methoxy-5-nitrobenzoic acid. This transformation dramatically alters the electronic and physical properties of the molecule, introducing a strongly acidic and coordinating group. Strong oxidizing agents are typically required for this conversion. Potassium permanganate (B83412) (KMnO₄) under basic conditions followed by acidic workup is a classic method for benzylic oxidation. masterorganicchemistry.com Alternative methods include oxidation with nitric acid at elevated temperatures or catalytic oxidation using transition metal catalysts in the presence of an oxygen source. bjut.edu.cngoogle.com

Benzylic Halogenation: The methyl group can undergo free-radical halogenation to install one or more halogen atoms. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN are standard for converting a benzylic methyl group to a bromomethyl group. This introduces a potent electrophilic site, ideal for subsequent nucleophilic substitution reactions to form ethers, esters, or amines at the benzylic position.

| Transformation | Reagents and Conditions | Product |

| Methyl to Carboxylic Acid | KMnO₄, NaOH, H₂O, heat; then H₃O⁺ | 2-Fluoro-3-methoxy-5-nitrobenzoic acid |

| Methyl to Bromomethyl | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat | 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene |

Rational Design and Formation of Novel Heterocyclic Systems Incorporating the Substituted Benzene (B151609) Core

The functional groups on the this compound scaffold serve as excellent starting points for the synthesis of fused heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. A common strategy involves the initial reduction of the nitro group to an amine, followed by a cyclization reaction with a suitable partner.

For instance, the resulting 4-fluoro-2-methoxy-5-methylaniline can be a precursor for quinoline (B57606) synthesis. In the Combes quinoline synthesis, the aniline (B41778) is reacted with a β-diketone under acidic conditions to form a fused quinoline ring. Similarly, in the Friedländer synthesis, an ortho-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl. This would require prior modification of the aniline product, but it highlights the potential pathways available. nih.gov

Another powerful application is the synthesis of benzimidazoles. This typically requires an ortho-phenylenediamine precursor. bohrium.com While the direct product of nitro reduction is not an ortho-diamine, subsequent synthetic steps could install a second amino group, which could then be cyclized with aldehydes, carboxylic acids, or their derivatives to form highly substituted benzimidazoles. mdpi.comorganic-chemistry.org These strategies demonstrate how the initial scaffold can be elaborated into complex, high-value heterocyclic structures.

Transition Metal-Catalyzed Cross-Coupling Reactions on Fluorinated Aromatic Substrates

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. The this compound molecule offers multiple sites for such reactions, including the C-F and C-NO₂ bonds.

Suzuki-Miyaura Coupling: While C-F bonds are generally robust, they can be activated for Suzuki-Miyaura coupling, particularly when positioned ortho or para to a strong electron-withdrawing group like a nitro group. More recently, groundbreaking work has demonstrated that the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions. This allows for the direct coupling of nitroarenes with boronic acids, treating the C-NO₂ bond as a pseudo-halide and avoiding the need to first convert the nitroarene to an aryl halide or triflate.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for forming C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org Direct Sonogashira coupling at the C-F position of the title compound would be challenging. However, its application becomes feasible following the conversion of the nitro group into a more suitable leaving group like a triflate or halide. Alternatively, emerging methods for the denitrative Sonogashira coupling of nitroarenes provide a more direct route to arylalkyne products. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. In a paradigm-shifting discovery, it has been shown that nitroarenes can serve directly as electrophiles in this reaction. nih.govelsevierpure.com The palladium catalyst can insert into the C-NO₂ bond, allowing for subsequent coupling with a primary or secondary amine. researchgate.net This approach is highly atom-economical. An even more sophisticated one-pot strategy uses nitroarenes as the sole starting material, where one molecule is reduced in situ to form the amine nucleophile, which then couples with a second molecule of the nitroarene electrophile. rsc.org

| Reaction | Coupling Partner | Key Feature |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Can proceed via C-NO₂ bond cleavage, treating the nitro group as a leaving group. |

| Sonogashira | Terminal Alkyne | Feasible after converting the nitro group to a better leaving group, or via direct denitrative coupling. |

| Buchwald-Hartwig | Primary/Secondary Amine | Can proceed via direct C-NO₂ bond activation, using the nitroarene as the electrophile. |

Applications in Advanced Analytical Derivatization for Enhanced Detectability

Fluoronitrobenzene derivatives are well-established reagents for the derivatization of nucleophilic analytes, particularly primary and secondary amines, to enhance their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC). Reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, Sanger's reagent) and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) are employed to tag amino acids and biogenic amines. sigmaaldrich.comresearchgate.net

The reaction proceeds via nucleophilic aromatic substitution (SₙAr), where the amine analyte attacks the carbon bearing the fluorine atom, displacing the fluoride (B91410) ion. The presence of the strongly electron-withdrawing nitro group is essential, as it stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution.

This compound can function as an effective derivatizing agent in a similar manner. Upon reaction with a primary or secondary amine, it would form a stable, substituted dinitrophenyl-analyte conjugate. This newly attached tag possesses a strong chromophore, significantly increasing the molar absorptivity of the analyte at specific UV wavelengths and thereby lowering its limit of detection in HPLC-UV analysis. The derivatization process converts polar, and often poorly retained, analytes like amino acids into more hydrophobic molecules, improving their chromatographic behavior on reverse-phase columns. sdiarticle4.com

Strategies for Improving Chromatographic Separation and Signal Response (e.g., GC-MS, HPLC)

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). For a compound like this compound, derivatization can improve volatility for GC analysis, enhance thermal stability, or introduce a chromophore/fluorophore for improved detection in HPLC. researchgate.netresearchgate.net

For GC-MS Analysis: The primary goal of derivatization for GC-MS is often to increase the volatility and thermal stability of the analyte. researchgate.net While this compound is reasonably volatile, its analysis could be complicated by the presence of its polar nitro group. A common strategy for compounds containing nitro groups involves their chemical reduction to an amino group, which is then subsequently derivatized.

This two-step process would transform the nitro group into a more reactive site for derivatization agents. For instance, the resulting amino group can be acylated or silylated to produce a less polar, more volatile, and thermally stable derivative suitable for GC-MS analysis. Silylation is a common technique where an active hydrogen is replaced by an alkylsilyl group, a process that can be accelerated with microwave assistance. researchgate.net

For HPLC Analysis: In HPLC, derivatization is primarily used to enhance the detector response, particularly for UV-Visible or fluorescence detectors. researchgate.net The nitrobenzene moiety in the target compound already possesses a chromophore, allowing for UV detection. However, to improve sensitivity or selectivity, derivatization can be employed to introduce a group with stronger absorption or a fluorophore.

Similar to the strategy for GC-MS, the nitro group can be reduced to an amine. This amine can then be reacted with various labeling reagents:

Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride): Reacts with primary and secondary amines to produce highly fluorescent derivatives. researchgate.net

Fluorescamine and o-phthalaldehyde (B127526) (OPA): These reagents react with primary amines to yield fluorescent products. researchgate.net

1-Fluoro-2,4-dinitrobenzene (FDNB or Sanger's reagent): Reacts with amines to create a derivative with strong UV absorption. researchgate.net

The choice of derivatization reagent depends on the analytical requirements, such as desired sensitivity and the available detection system. researchgate.net The table below summarizes potential derivatization strategies following the reduction of the nitro group.

| Analytical Method | Strategy | Derivatization Reagent Class | Target Functional Group (Post-Reduction) | Expected Improvement |

| GC-MS | Increase Volatility & Thermal Stability | Silylating Agents (e.g., BSTFA) | Amine (-NH₂) | Enhanced peak shape, improved thermal stability |

| GC-MS | Increase Volatility & Thermal Stability | Acylating Agents (e.g., Acetic Anhydride) | Amine (-NH₂) | Increased volatility, characteristic mass fragments |

| HPLC-UV | Enhance UV Signal | Dinitrobenzenes (e.g., FDNB) | Amine (-NH₂) | Increased molar absorptivity for higher sensitivity |

| HPLC-Fluorescence | Introduce Fluorophore | Sulfonyl Chlorides (e.g., Dansyl Chloride) | Amine (-NH₂) | High sensitivity and selectivity via fluorescence detection |

| HPLC-Fluorescence | Introduce Fluorophore | Aldehydes (e.g., OPA) | Amine (-NH₂) | Formation of highly fluorescent isoindole products |

Microwave-Assisted Derivatization Techniques for Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. analis.com.my In the context of derivatization, microwave irradiation can drastically reduce reaction times, often from hours to minutes, and increase product yields. researchgate.netanalis.com.my This efficiency is particularly valuable in high-throughput screening environments. researchgate.net

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This can overcome activation energy barriers more efficiently than conventional heating.

For the derivatization of this compound (or its reduced amine analogue), microwave assistance could be applied to several of the reactions mentioned previously. For example, the silylation of the corresponding amine for GC-MS analysis or the reaction with labeling agents for HPLC could be completed in minutes using a dedicated microwave reactor. nih.gov Studies have shown that microwave-assisted derivatization of amino acids with reagents like 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene can be achieved effectively, demonstrating the applicability of this technique to reactions involving amino groups and fluorinated benzene rings. researchgate.net The use of microwaves can also enable reactions with less reactive derivatizing agents or reduce the amount of solvent needed, contributing to greener analytical methods. analis.com.myresearchgate.net

Table: Comparison of Conventional vs. Microwave-Assisted Derivatization

| Parameter | Conventional Heating | Microwave-Assisted Derivatization | Reference |

| Reaction Time | 30 minutes to several hours | A few minutes | researchgate.net |

| Product Yield | Often lower | Generally higher | analis.com.my |

| Heating Method | Conduction/Convection (slower, non-uniform) | Direct dielectric heating (rapid, uniform) | researchgate.net |

| Throughput | Lower | Higher, suitable for automation | researchgate.net |

| Solvent Usage | Higher | Often lower | researchgate.net |

Development of Bioisosteric Replacements and Structural Analogues for Multi-Substituted Benzene Rings

In medicinal chemistry, the replacement of a benzene ring with a bioisostere—a different structural moiety with similar physical or chemical properties that elicits a similar biological response—is a common strategy to optimize drug candidates. nih.gov Benzene rings are often associated with metabolic instability (e.g., oxidation by cytochrome P450 enzymes) and poor aqueous solubility. nih.gov Replacing them with saturated, three-dimensional scaffolds can improve these "drug-like" properties. nih.govnih.gov

For a multi-substituted aromatic compound like this compound, a key challenge is to identify a saturated scaffold that can replicate the specific spatial arrangement of the substituents. The substitution pattern on the parent compound is 1,2,4,5. Bioisosteres for para- (1,4) and, more recently, ortho- (1,2) and meta- (1,3) substituted benzenes are well-explored, but finding mimics for more complex patterns requires careful geometric consideration. nih.govbeilstein-journals.org

Saturated bicyclic and polycyclic hydrocarbons are prominent benzene bioisosteres. rsc.org These scaffolds provide rigid frameworks that project substituents into defined vectors, mimicking the geometry of the substituted benzene ring.

Potential Bioisosteric Scaffolds:

Bicyclo[1.1.1]pentane (BCP): Most commonly used as a para-substituted benzene mimic, BCP provides a rigid, linear arrangement of substituents at the 1 and 3 positions. beilstein-journals.org More recently, 1,2-disubstituted BCPs have been explored as ortho- and meta-benzene bioisosteres. nih.gov

Bicyclo[2.2.2]octane (BCO): Like BCP, the 1,4-disubstituted BCO is a well-established bioisostere for para-substituted benzenes. beilstein-journals.org

Cubane (B1203433): The 1,4-disubstituted cubane also replicates the linear geometry of para-substitution. rsc.org

Other Scaffolds: For ortho and meta geometries, researchers have been developing systems like 1,2-disubstituted bicyclo[3.1.1]heptanes and 1,4-disubstituted bicyclo[2.1.1]hexanes. nih.govbeilstein-journals.org

To create a structural analogue of this compound, one would need to synthesize a suitable polycyclic core and attach the four substituents (fluoro, methoxy, methyl, and nitro groups) to positions that replicate the original spatial arrangement as closely as possible. The goal is to create a new molecule with improved physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, while maintaining or improving the desired biological activity. nih.govenamine.net

Table: Prominent Saturated Bioisosteres for Substituted Benzenes

| Bioisostere | Mimicked Benzene Substitution | Key Advantages | Reference |

| Bicyclo[1.1.1]pentane (BCP) | para (primarily), ortho, meta | Improved solubility, metabolic stability, synthetic accessibility | nih.govbeilstein-journals.org |

| Bicyclo[2.2.2]octane (BCO) | para | Rigid scaffold, mimics linear geometry | beilstein-journals.org |

| Cubane | para | Rigid scaffold, mimics linear geometry | rsc.org |

| Bicyclo[2.1.1]hexanes | meta | Replicates 120° bond angle | beilstein-journals.org |

Transformative Applications in Advanced Materials Science and Chemical Synthesis Non Clinical Focus

Utilization as Key Precursors in the Synthesis of Functional Organic Materials

The primary role of 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene in the synthesis of functional organic materials lies in its capacity to be transformed into more complex molecules. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for certain reactions and can be readily reduced to an amino group, which then serves as a versatile functional handle for a variety of coupling and condensation reactions.

One of the most significant applications of analogous compounds is in the synthesis of active pharmaceutical ingredients, where the specific arrangement of substituents is crucial for biological activity. For instance, the related compound 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Osimertinib, a kinase inhibitor. google.com This underscores the importance of the specific substitution pattern for creating highly functionalized molecules. The synthesis of 4-fluoro-2-methoxy-1-nitrobenzene, a closely related compound, is achieved by the reaction of 2,4-difluoro-1-nitrobenzene with methanol in the presence of a base like potassium tert-butoxide. google.com

The general synthetic utility of nitroaromatic compounds is well-established. They serve as foundational building blocks for a wide range of products, including dyes and pesticides. nih.gov The nitration of toluene, a fundamental process in industrial chemistry, yields ortho- and para-nitrotoluene, which are precursors to a vast array of other chemicals. nih.gov Similarly, this compound, with its additional functional groups, offers a more tailored starting point for the synthesis of complex, functional organic materials.

The presence of the fluorine atom is also significant, as fluorinated organic compounds often exhibit unique properties, including altered electronic characteristics and metabolic stability, which are highly desirable in various advanced materials. mdpi.com

Table 1: Synthesis of Functional Precursors from Nitroaromatic Compounds

| Starting Material | Reagents and Conditions | Product | Application of Product |

| 2,4-Difluoro-1-nitrobenzene | Methanol, Potassium tert-butoxide, Toluene, 0-20°C | 4-Fluoro-2-methoxy-1-nitrobenzene | Intermediate in chemical synthesis google.com |

| Toluene | Concentrated HNO₃, Concentrated H₂SO₄ | o-Nitrotoluene and p-Nitrotoluene | Precursors for dyes, pharmaceuticals, and other chemicals nih.gov |

| 2-Fluoro-1,4-dimethoxybenzene | Nitric acid, 0°C | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | Substrate for synthesis of bioactive heterocycles mdpi.com |

Application in Polymer Chemistry and the Development of Electrochromic Materials

While direct polymerization of this compound is not a common application, its derivatives, particularly the corresponding aniline (B41778), are valuable monomers for the synthesis of functional polymers. The reduction of the nitro group to an amine yields 1-amino-2-methoxy-4-methyl-5-fluorobenzene, which can then be used in polymerization reactions.

Aniline and its derivatives are well-known precursors to polyaniline, a conducting polymer with significant applications in electrochromic devices, sensors, and anti-corrosion coatings. scispace.com The electrochemical or chemical oxidation of aniline monomers leads to the formation of polyaniline chains. The properties of the resulting polymer, such as its conductivity, solubility, and electrochromic behavior, can be finely tuned by the presence of substituents on the aniline ring.

The methoxy (B1213986) and methyl groups on the aniline derived from this compound would be expected to influence the electronic properties and morphology of the resulting polymer. The fluorine atom could also impart unique characteristics, such as increased thermal stability and altered redox potentials.

Electrochromic materials are substances that change color in response to an electrical potential. Polyaniline and its derivatives are prominent examples of organic electrochromic materials. scispace.com The color changes in polyaniline are associated with transitions between different oxidation states. By incorporating substituted anilines into the polymer backbone, it is possible to modify the color palette and switching characteristics of the resulting electrochromic material. Therefore, polymers derived from the aniline of this compound could potentially be explored for the development of novel electrochromic materials with tailored properties.

Role as a Versatile Building Block in the Construction of Complex Molecular Architectures (e.g., Polyaromatic Hydrocarbons, Macrocycles, Specialized Heterocycles)

The highly functionalized nature of this compound makes it a promising, albeit complex, building block for the construction of intricate molecular architectures. The combination of a reactive nitro group, a nucleophilic substitution-susceptible fluorine atom, and methoxy and methyl groups that can direct further reactions provides multiple handles for synthetic transformations.

Polycyclic Aromatic Hydrocarbons (PAHs): PAHs are compounds containing multiple fused aromatic rings. nih.govresearchgate.net The synthesis of functionalized PAHs is of great interest for applications in organic electronics and materials science. While there are no direct reports of using this compound for this purpose, related nitrotoluene derivatives can be envisioned as precursors. For instance, coupling reactions involving the methyl group or the aromatic ring could be employed to build up larger aromatic systems. The nitro group could be converted to other functionalities to facilitate cyclization reactions leading to the formation of new rings.

Macrocycles: The synthesis of macrocycles, large cyclic molecules, often relies on the use of bifunctional building blocks that can undergo cyclization reactions. Derivatives of this compound could be designed to have two reactive sites, enabling their participation in macrocyclization reactions. For example, the nitro group could be reduced to an amine, and another functional group could be introduced at a different position on the ring, setting the stage for an intramolecular cyclization to form a macrocycle.

Specialized Heterocycles: Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and functional materials. The substitution pattern of this compound makes it a potential precursor for the synthesis of various specialized heterocycles. For instance, the reduction of the nitro group to an amine, followed by condensation with a dicarbonyl compound, is a classic method for the synthesis of pyrroles. A more specific example is the use of 1-fluoro-4-methoxy-2-nitrobenzene in a nickel-catalyzed intramolecular reductive aminocarbonylation to synthesize dibenzazepine-based heterocycles. rsc.org This demonstrates the potential of such substituted nitroaromatics in the construction of complex heterocyclic frameworks.

Development of Novel Chemical Reagents and Catalysts from this compound Derivatives

The development of new chemical reagents and catalysts is a cornerstone of advancing chemical synthesis. Derivatives of this compound hold potential in this area, particularly in the field of organocatalysis and the design of specialized reagents.

Organocatalysts: Chiral amines are a prominent class of organocatalysts, capable of catalyzing a wide range of asymmetric reactions. rsc.org The reduction of this compound would yield a chiral center if the reduction is carried out enantioselectively, or a racemic mixture that could be resolved. The resulting chiral amine could then be evaluated as an organocatalyst. The electronic properties of the aromatic ring, modulated by the fluorine, methoxy, and methyl groups, could influence the catalytic activity and selectivity of such a catalyst.

Chemical Sensors: Nitroaromatic compounds themselves have been investigated for their ability to act as fluorescent chemosensors for the detection of explosive materials. researchgate.net The electron-deficient nature of the nitroaromatic ring can lead to fluorescence quenching upon interaction with electron-rich analytes. Furthermore, polymers derived from aniline analogs have been used to develop electronic sensors for the rapid detection of nitroaromatic chemicals. dst.gov.inmdpi.com Derivatives of this compound could be explored for the development of new chemical sensors, where the specific substitution pattern could lead to enhanced selectivity or sensitivity for particular analytes.

Specialized Reagents: The unique combination of functional groups on this compound could be leveraged to create specialized chemical reagents. For example, the fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of other functional groups. This could be used to synthesize reagents with tailored reactivity for specific synthetic transformations.

Environmental Fate and Degradation Mechanisms

Biocatalytic and Microbial Degradation Processes of Substituted Fluoronitrobenzenes

The biodegradation of nitroaromatic compounds, including fluorinated variants, has been the subject of extensive research. nih.gov Microorganisms have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy.

Identification and Characterization of Microbial Strains and Consortia Involved in Degradation

While no specific microbial strains have been reported to degrade 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene, studies on other fluoronitrobenzenes have identified several capable microorganisms. For instance, the degradation of p-fluoronitrobenzene has been observed in both biological and bioelectrochemical systems. uq.edu.au Microbial community analysis in these systems revealed the enrichment of specific bacterial classes. In a bioelectrochemical system, Anaerolineae, Flavobacteriia, and α-proteobacteria were dominant, whereas in a conventional biological system, Flavobacteriia, Clostridia, and Ignavibacteria were the prevailing groups. uq.edu.au Furthermore, bacteria such as Pseudomonas pseudoalcaligenes have been shown to utilize nitrobenzene (B124822) as a sole source of carbon, nitrogen, and energy. nih.gov It is plausible that similar microbial consortia, potentially containing species from these classes, could be involved in the degradation of this compound.

Elucidation of Enzymatic Mechanisms and Proposed Degradation Pathways

The microbial degradation of substituted fluoronitrobenzenes can proceed through several enzymatic pathways, with nitro reduction and defluorination being key initial steps.

Nitro Reduction: A common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and subsequently an amino (-NH2) group. nih.gov This process is typically catalyzed by nitroreductase enzymes. The resulting aminophenols or other amino-substituted aromatics are generally more amenable to subsequent enzymatic attack and ring cleavage. nih.gov